molecular formula C27H28N6O B11329167 1-(4-Ethylphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(4-Ethylphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11329167
M. Wt: 452.6 g/mol
InChI Key: HNDYMMOEZPYRHT-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound with potential applications in various scientific fields. This compound features a urea linkage and multiple aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-ethylphenyl isocyanate and 2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-amine.

    Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving solvents like dichloromethane and catalysts such as triethylamine.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with molecular targets within biological systems:

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes and functions.

Comparison with Similar Compounds

1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(4-METHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA and 1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-ETHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA share structural similarities.

    Uniqueness: The presence of specific substituents, such as the ethyl and methyl groups, contributes to the unique chemical and biological properties of 1-(4-ETHYLPHENYL)-3-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA.

Properties

Molecular Formula

C27H28N6O

Molecular Weight

452.6 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C27H28N6O/c1-4-20-7-11-23(12-8-20)32-27(34)33-24-15-13-22(14-16-24)31-26-17-25(28-19(3)29-26)30-21-9-5-18(2)6-10-21/h5-17H,4H2,1-3H3,(H2,32,33,34)(H2,28,29,30,31)

InChI Key

HNDYMMOEZPYRHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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